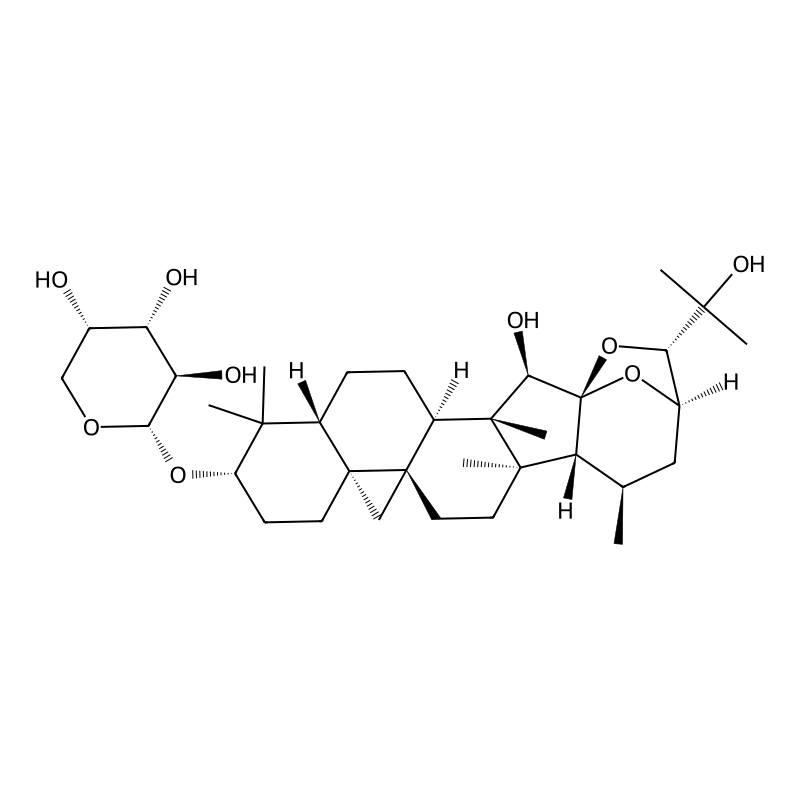

Cimiracemoside C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cimiracemoside C is a triterpene glycoside compound found in the plant Black Cohosh (Actaea racemosa) []. While Black Cohosh has been traditionally used for various women's health concerns, research specifically on Cimiracemoside C's applications is limited. Here's a summary of the current understanding based on available scientific studies:

Potential Anti-inflammatory Properties:

Some in vitro studies suggest that Cimiracemoside C might possess anti-inflammatory properties. A study published in the journal "Fitoterapia" observed that the compound exhibited inhibitory effects on the production of inflammatory mediators in macrophages, cells involved in the immune response. However, further research is needed to confirm these findings and translate them to potential therapeutic applications.

Estrogenic and Anti-estrogenic Effects:

Conflicting evidence exists regarding Cimiracemoside C's interaction with the estrogen receptor. Some studies, like one published in "Planta Medica," suggest the compound might have weak estrogenic activity []. However, other studies haven't observed such effects []. More research is necessary to clarify these conflicting results and understand the potential hormonal effects of Cimiracemoside C.

Limited Clinical Research:

Currently, there is a lack of robust clinical trials investigating the safety and efficacy of Cimiracemoside C for any specific health condition. Most research on Black Cohosh, where Cimiracemoside C is found, has focused on its use for menopausal symptoms, but the evidence for its effectiveness remains inconclusive [].

Cimiracemoside C is a triterpene glycoside with the molecular formula and a unique structure that contributes to its biological activity. It is primarily extracted from the rhizomes of Cimicifuga racemosa, a plant known for its use in traditional medicine. The compound exhibits a complex arrangement of sugar moieties attached to a triterpenoid backbone, which is characteristic of many bioactive compounds derived from this plant.

Studies suggest that Cimiracemoside C may activate AMPK (adenosine 5'-monophosphate-activated protein kinase), an enzyme involved in regulating cellular energy metabolism []. AMPK activation has potential implications for diabetes and other metabolic disorders, but more research is needed to understand the specific role of Cimiracemoside C in these processes [].

- Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have altered biological activities.

- Reduction: Reduction reactions can modify its glycosidic bonds, potentially affecting its solubility and biological interactions.

- Substitution: Substitution reactions may occur at the hydroxyl groups present in the molecule, allowing for the synthesis of new derivatives with potentially enhanced properties.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while sodium borohydride and lithium aluminum hydride are used for reduction. Solvents such as methanol and dimethyl sulfoxide are often employed in these processes .

Cimiracemoside C exhibits a range of biological activities. Research indicates that it possesses anti-inflammatory, immunosuppressive, and antioxidant properties. The compound's mechanism of action involves the inhibition of specific biochemical pathways that are crucial for inflammatory responses. For instance, it has been shown to modulate immune cell functions, particularly affecting B-cell activity, which is essential for antibody production .

The synthesis of Cimiracemoside C typically involves:

- Extraction: The rhizomes of Cimicifuga racemosa are dried and powdered. Extraction is performed using solvents such as methanol or ethanol.

- Purification: The crude extract undergoes chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate Cimiracemoside C.

- Characterization: The isolated compound is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure and purity .

In industrial settings, large-scale extraction and purification processes are utilized to produce Cimiracemoside C for research and therapeutic applications.

Cimiracemoside C has several applications in both traditional medicine and modern pharmacology:

- Herbal Medicine: It is often included in formulations aimed at treating menopausal symptoms and other hormonal imbalances due to its estrogen-like effects.

- Pharmaceutical Development: Its immunosuppressive properties make it a candidate for developing treatments for autoimmune diseases.

- Cosmetic Industry: Due to its antioxidant properties, it is also explored for use in skincare products aimed at reducing oxidative stress on the skin .

Studies on the interactions of Cimiracemoside C with other compounds reveal its potential synergistic effects when combined with other bioactive substances. For example, its combination with other triterpenoids may enhance anti-inflammatory effects or improve bioavailability when used in herbal formulations. Further research is needed to fully understand these interactions and their implications for therapeutic use .

Cimiracemoside C shares structural similarities with several other triterpene glycosides. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cimiracemoside A | Similar structure; known for anti-inflammatory effects. | |

| Cimigenol Xyloside | Exhibits distinct biological activities; less studied than Cimiracemoside C. | |

| Acetyl Shengmanol Xyloside | Known for immunomodulatory effects; structurally related but with different sugar moieties. |

The uniqueness of Cimiracemoside C lies in its specific arrangement of sugar units and its potent biological activities compared to these similar compounds. Its distinct properties make it a valuable subject for further research in pharmacology and herbal medicine .

Botanical Origins in Cimicifuga and Actaea Species

Cimiracemoside C represents a significant triterpene glycoside compound primarily found within the Ranunculaceae family, specifically in species of the genera Cimicifuga and Actaea [1]. The compound has been identified as a key chemical marker for distinguishing authentic black cohosh (Actaea racemosa, synonymously known as Cimicifuga racemosa) from other Asian species of Actaea [10]. This cycloartane-type triterpene glycoside possesses the molecular formula C35H56O9 and a molecular weight of 620.8 grams per mole [1].

The primary botanical source of Cimiracemoside C is Actaea racemosa, commonly known as black cohosh, which is native to eastern North America from the extreme south of Ontario to central Georgia, extending west to Missouri and Arkansas [11]. This species has been extensively studied for its phytochemical composition, with Cimiracemoside C serving as one of the characteristic compounds used for botanical authentication [10]. The compound is also known by the synonymous name cimigenol-3-O-alpha-L-arabinoside, reflecting its structural composition as an arabinose glycoside of the triterpene aglycone cimigenol [1].

Beyond Actaea racemosa, Cimiracemoside C has been documented in several Asian species of Actaea [1]. Notably, the compound has been reported in Actaea dahurica and Actaea elata, indicating a broader distribution within the genus than previously recognized [1]. These Asian species, traditionally used in Chinese medicine under the collective name "sheng ma," contain related but distinct phytochemical profiles compared to North American black cohosh [7].

Table 1: Distribution of Cimiracemoside C in Cimicifuga and Actaea Species

| Species | Common Name | Geographic Origin | Cimiracemoside C Presence |

|---|---|---|---|

| Actaea racemosa (syn. Cimicifuga racemosa) | Black cohosh | Eastern North America | Primary source (marker compound) |

| Actaea dahurica | Dahurian bugbane | East Asia (China, Siberia) | Present |

| Actaea elata | Asian bugbane | East Asia | Present |

| Actaea cimicifuga (syn. C. foetida) | Fetid bugbane | East Asia | Present |

| Actaea heracleifolia | Heracleum-leaved bugbane | East Asia | Present |

| Actaea simplex | Simple bugbane | East Asia | Present |

The taxonomic classification of these plants has undergone significant revision in recent decades [11]. Originally placed in the genus Actaea by Carl Linnaeus, these species were later reclassified into the genus Cimicifuga by Thomas Nuttall based on morphological characteristics of their dry follicles [11]. However, recent molecular phylogenetic analyses have demonstrated that these species are more closely related to other Actaea species than to other Cimicifuga species, prompting the return to the original Actaea classification [11].

The presence of Cimiracemoside C across multiple Actaea species suggests evolutionary conservation of the biosynthetic pathways responsible for its production [18]. However, quantitative differences in compound concentrations among species have been observed, with Actaea racemosa typically containing the highest levels of this particular glycoside [10]. This pattern has important implications for commercial applications, as products labeled as containing black cohosh may be adulterated with less expensive Asian Actaea species that contain different phytochemical profiles [10].

Biosynthetic Pathways in Plant Metabolism

The biosynthesis of Cimiracemoside C follows the complex triterpene saponin biosynthetic pathway characteristic of plant secondary metabolism [24]. This multi-step process begins with the fundamental isoprenoid pathway, specifically the mevalonate pathway, which provides the basic building blocks for triterpene synthesis [27]. The biosynthetic cascade involves several distinct phases, each catalyzed by specific enzymes and occurring within defined cellular compartments [28].

The initial stage of triterpene biosynthesis involves the formation of isopentenyl diphosphate and dimethylallyl diphosphate through the mevalonate pathway [27]. These five-carbon building blocks are subsequently assembled by farnesyl pyrophosphate synthase to produce farnesyl pyrophosphate, a crucial intermediate in the pathway [28]. Two molecules of farnesyl pyrophosphate are then condensed by squalene synthase to form squalene, representing the first committed step in triterpene biosynthesis [28].

Squalene undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene, which serves as the universal precursor for all plant triterpenes [28]. The cyclization of 2,3-oxidosqualene represents a critical branching point in triterpene biosynthesis, where oxidosqualene cyclase enzymes determine the specific triterpene skeleton that will be formed [28]. For Cimiracemoside C biosynthesis, the relevant cyclase produces a cycloartane-type skeleton, specifically generating cycloartenol or related intermediates [15].

Following cyclization, the triterpene backbone undergoes extensive modification through oxidation reactions catalyzed by cytochrome P450 monooxygenases [28]. These enzymes introduce hydroxyl groups, form additional ring structures, and create the specific functionalization pattern characteristic of cimigenol, the aglycone component of Cimiracemoside C [13]. The cytochrome P450-mediated transformations are particularly important for generating the diverse array of triterpene structures found in Actaea species [12].

The final stage in Cimiracemoside C biosynthesis involves glycosylation, where UDP-glycosyltransferases attach sugar moieties to the triterpene aglycone [30]. In the case of Cimiracemoside C, an alpha-L-arabinopyranosyl group is attached to the C-3 position of the cimigenol backbone [1]. The glycosylation process is highly regioselective and stereoselective, with specific UDP-glycosyltransferases recognizing both the triterpene acceptor and the UDP-sugar donor [32].

Table 2: Biosynthetic Pathway Components for Triterpene Glycoside Formation

| Pathway Stage | Key Enzymes | Products/Intermediates | Cellular Location |

|---|---|---|---|

| Precursor formation | Farnesyl pyrophosphate synthase | Farnesyl pyrophosphate | Cytoplasm/Endoplasmic reticulum |

| Squalene synthesis | Squalene synthase | Squalene | Endoplasmic reticulum |

| Oxidosqualene formation | Squalene epoxidase | 2,3-oxidosqualene | Endoplasmic reticulum |

| Cyclization | Oxidosqualene cyclase | Cycloartanol skeleton | Endoplasmic reticulum |

| Oxidation/Functionalization | Cytochrome P450 monooxygenases | Cimigenol derivatives | Endoplasmic reticulum |

| Glycosylation | UDP-glycosyltransferases | Cimiracemoside C | Endoplasmic reticulum |

The regulation of triterpene biosynthesis in Actaea species involves complex transcriptional and post-transcriptional mechanisms [26]. Methyl jasmonate has been identified as a potent elicitor of triterpene saponin biosynthesis, triggering extensive transcriptional reprogramming that enhances the expression of biosynthetic genes [26]. This regulatory mechanism suggests that triterpene production may be linked to plant defense responses, as jasmonate signaling is typically associated with biotic and abiotic stress responses [26].

The compartmentalization of triterpene biosynthesis within the endoplasmic reticulum is crucial for pathway efficiency and regulation [28]. The lipophilic nature of triterpene intermediates requires specialized membrane-bound enzyme systems for their synthesis and modification [28]. The close proximity of sequential enzymes within the endoplasmic reticulum membrane facilitates efficient substrate channeling and reduces the loss of intermediates [27].

Recent advances in understanding triterpene biosynthesis have revealed the importance of enzyme clustering and metabolon formation in pathway efficiency [28]. While triterpene biosynthetic genes are not typically organized in physical clusters like those found in some other secondary metabolite pathways, functional clustering of enzymes at the protein level may enhance pathway flux and specificity [27]. This organization is particularly relevant for the complex series of oxidations required to convert basic triterpene skeletons into the highly functionalized structures characteristic of bioactive saponins [28].

Distribution in Plant Tissues (Rhizomes, Roots, Aerial Parts)

The distribution of Cimiracemoside C and related triterpene glycosides within Actaea plants exhibits pronounced tissue-specific patterns that reflect the physiological roles of these compounds in plant biology [3] [6]. Comprehensive phytochemical analyses have revealed significant quantitative differences in triterpene glycoside content among various plant organs, with underground tissues generally containing higher concentrations than aerial parts [3] [17].

Rhizomes represent the primary accumulation site for Cimiracemoside C and related compounds in Actaea racemosa [3] [6]. Studies examining the seasonal variation in phytochemical content have documented Cimiracemoside A concentrations ranging from 677 to 1138 milligrams per kilogram dry weight in rhizome tissues [3]. The rhizome serves as the main storage organ for triterpene glycosides, with content generally decreasing throughout the growing season as compounds are mobilized for other physiological processes [3]. The highest concentrations of these compounds in rhizomes have been observed in two-year-old plants, suggesting an optimal harvesting age for maximum phytochemical yield [17].

Root tissues exhibit triterpene glycoside concentrations comparable to those found in rhizomes, with Cimiracemoside A levels ranging from 598 to 1281 milligrams per kilogram dry weight [3]. Like rhizomes, root tissues experience a significant seasonal decline in triterpene content, following a linear decrease pattern throughout the growing season [3]. The similarity in compound concentrations between roots and rhizomes reflects their shared role as underground storage organs and their similar biosynthetic capabilities [6].

In contrast to underground organs, aerial plant parts generally contain lower concentrations of triterpene glycosides [3] [6]. Leaf tissues consistently show either very low levels or complete absence of Cimiracemoside A, indicating limited biosynthetic activity or transport of these compounds to photosynthetic organs [3]. This pattern may reflect the specialized metabolic functions of leaves, which are primarily dedicated to photosynthesis rather than secondary metabolite storage [34].

Table 3: Tissue Distribution of Triterpene Glycosides in Actaea/Cimicifuga Species

| Plant Tissue | Cimiracemoside A Content (mg/kg) | Seasonal Variation | Notes |

|---|---|---|---|

| Rhizome | 677-1138 | Decreases over season | Highest in 2-year-old plants |

| Root | 598-1281 | Decreases over season | Similar to rhizome content |

| Leaf | Not detected | Not applicable | Absence is consistent |

| Rachis | 0-462 | Increases over season | Concentration increases with time |

| Inflorescence | Initially 1089, rapidly declining | Rapid decline during flowering | Highest initially, then below detection |

| Aerial parts (combined) | Variable | Variable | Generally lower than underground parts |

Rachis tissues, which form the main stems supporting the inflorescences, display a unique pattern of triterpene accumulation [3]. Unlike other plant organs, rachis tissues show increasing concentrations of Cimiracemoside A throughout the growing season, with levels ranging from zero to 462 milligrams per kilogram dry weight [3]. This unusual pattern suggests that rachis tissues may serve as a temporary storage site for compounds being translocated from underground organs to reproductive structures [6].

Inflorescence tissues exhibit the most dramatic changes in triterpene glycoside content throughout the reproductive cycle [3]. Initial concentrations of Cimiracemoside A in young inflorescences can reach levels comparable to those found in rhizomes, with mean values around 1089 milligrams per kilogram dry weight [3]. However, these concentrations decline rapidly as flowering progresses, often falling below detection limits by the end of the reproductive period [3]. This pattern suggests active utilization or metabolism of triterpene glycosides during flower and seed development [6].

The tissue-specific distribution of triterpene glycosides reflects the complex interplay between biosynthesis, transport, and utilization within the plant [34]. Underground organs, particularly rhizomes and roots, serve as both the primary sites of biosynthesis and the main storage reservoirs for these compounds [17]. The endoplasmic reticulum-localized biosynthetic machinery is most active in these tissues, contributing to their high triterpene content [28].

Environmental factors can influence the tissue-specific accumulation of triterpene glycosides [17]. Studies examining the effects of light intensity on phytochemical production have revealed that shading can alter the distribution patterns of these compounds among different plant organs [17]. Plants grown under full sun conditions typically show higher concentrations of Cimiracemoside A in rhizomes compared to those grown under shade, suggesting that light availability influences both biosynthesis and allocation of triterpene resources [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types